1,1,2,2-Tetrafluoropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

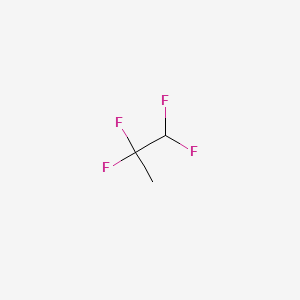

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c1-3(6,7)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUSALIIUZARQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074046 | |

| Record name | 1,1,2,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40723-63-5 | |

| Record name | Propane, 1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040723635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetrafluoropropane (FC-254cb) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1,1,2,2 Tetrafluoropropane

Novel Synthetic Routes and Optimization

Two principal routes for the synthesis of 1,1,2,2-tetrafluoropropane have been identified in research.

One established method involves the fluorination of a halogenated precursor. Specifically, 1,2-dibromopropane (B165211) can be reacted with hydrogen fluoride (B91410) (HF) to produce this compound.

Another significant synthetic approach is the hydrobromination of 1,1,2,2-tetrafluoropropene. This gas-phase reaction is conducted in a continuous flow reactor at elevated temperatures. Research analogous to this process has focused on optimizing reaction conditions to maximize yield and selectivity. Key parameters that are manipulated include temperature and catalyst contact time. The data below illustrates how conversion rates can be optimized by adjusting these factors.

| Temperature (°C) | Contact Time (s) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 250 | 15 | 78 | 92 |

| 300 | 10 | 85 | 89 |

| 350 | 8 | 91 | 87 |

| 400 | 6 | 94 | 83 |

Table 1: Optimization data for a hydrobromination reaction under conditions analogous to the synthesis of brominated tetrafluoropropanes.

Catalytic Approaches in this compound Synthesis

Catalysis is crucial for the efficient synthesis of this compound, enabling high yields and selectivity under manageable conditions.

In the synthesis from 1,2-dibromopropane, antimony trifluoride (SbF₃) is employed as a catalyst for the fluorination reaction with hydrogen fluoride, achieving a yield of 67%.

For the synthesis route involving the hydrobromination of 1,1,2,2-tetrafluoropropene, catalytic enhancements can be used to improve performance. The inclusion of catalysts such as activated carbon or various metal oxides like aluminum oxide (Al₂O₃) has been shown to improve regioselectivity and reduce the energy demands of the process by allowing for lower reaction temperatures. For instance, using a 5 wt% activated carbon catalyst can increase selectivity to 95% while lowering the optimal reaction temperature by 50°C in analogous hydrobromination reactions.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is key to controlling the synthesis of this compound. The mechanism of the hydrobromination of 1,1,2,2-tetrafluoropropene has been investigated, revealing important electronic effects.

The reaction proceeds via an anti-Markovnikov pathway. This regioselectivity is dictated by the powerful electron-withdrawing influence of the fluorine substituents on the propene molecule. This effect stabilizes the intermediate formed when the bromine atom adds to the terminal carbon, leading to the desired product structure. While detailed mechanistic studies for other synthetic routes to this compound are not widely available, computational studies have been used to calculate thermodynamic properties of the molecule, which form the basis for further mechanistic understanding. acs.org

Regioselective and Stereoselective Synthesis of this compound and its Derivatives

The concepts of regioselectivity and stereoselectivity are central to the precise synthesis of complex molecules like this compound.

Regioselectivity The synthesis of related bromo-tetrafluoropropanes via the hydrobromination of 1,1,2,2-tetrafluoropropene is a clear demonstration of a regioselective reaction. The anti-Markovnikov addition of hydrogen bromide ensures that the bromine atom selectively bonds to the terminal carbon atom, resulting in high selectivity for the intended constitutional isomer. Catalysts such as activated carbon can further enhance this regioselectivity.

Stereoselectivity The this compound molecule (CH₃-CHF-CF₂H) possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. However, specific methods for the stereoselective synthesis of a particular enantiomer of this compound are not detailed in the available research literature. The development of such stereoselective methods would be a significant advancement, allowing for the synthesis of enantiomerically pure samples for specialized applications.

Chemical Reactivity and Transformation of 1,1,2,2 Tetrafluoropropane

Reaction Mechanisms Involving 1,1,2,2-Tetrafluoropropane

The principal reaction mechanism anticipated for this compound is elimination , specifically dehydrofluorination (the removal of a hydrogen atom and a fluorine atom) to form a tetrafluoropropene isomer. This reaction can proceed through several pathways depending on the conditions.

Catalytic Dehydrofluorination: In the gas phase over a catalyst, dehydrofluorination is a common reaction for hydrofluorocarbons. For related compounds like 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb), Lewis acid catalysts such as aluminum chlorofluoride (ACF), high-surface aluminum fluoride (B91410) (HS-AlF₃), and magnesium fluoride (MgF₂) are effective in promoting the elimination of hydrogen halides. researchgate.net The mechanism involves the interaction of the catalyst's Lewis acid sites with the fluorine atoms, weakening the C-F bond and facilitating the abstraction of a proton by a basic site on the catalyst or by a gas-phase base, leading to the formation of a double bond. A similar mechanism is observed in the dehydrofluorination of 1,1,1,2-tetrafluoroethane (B8821072) over alumina-based catalysts. researchgate.net

Base-Induced Elimination: In the liquid phase, strong bases can induce dehydrohalogenation. For instance, the synthesis of 1,3,3,3-tetrafluoropropene from CF₃CH₂CFHBr is achieved using an aqueous solution of potassium hydroxide (B78521) (KOH). google.com This reaction typically follows an E2 (bimolecular elimination) mechanism where the base removes a proton, and the fluoride ion leaves in a concerted step.

Radical Reactions: Under photochemical conditions, the dominant mechanism involves the formation of free radicals. The process is initiated by the photolysis of an initiator molecule, like chlorine, which then abstracts a hydrogen atom from the hydrofluorocarbon. acs.org This creates a fluorinated propyl radical, which can then undergo further reactions such as fragmentation or reaction with other species.

Derivatization Strategies of this compound

The primary strategy for the derivatization of this compound is through dehydrofluorination to produce unsaturated compounds, which are valuable intermediates for further chemical synthesis.

Synthesis of Tetrafluoropropenes: The elimination of hydrogen fluoride (HF) from this compound is expected to yield one or more isomers of tetrafluoropropene (C₃H₂F₄). These hydrofluoroolefins (HFOs) are of significant interest as they are precursors for polymers and other specialty chemicals. The synthesis of commercially important HFOs like 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze) often involves the dehydrohalogenation of saturated precursors, such as chlorofluoropropanes. researchgate.netjustia.com By analogy, the controlled dehydrofluorination of this compound would be a direct route to a tetrafluoropropene isomer.

Reactions with Specific Reagents and Substrates

The reactivity of this compound with specific reagents is largely dictated by the promotion of the elimination and substitution reactions described above.

Lewis Acids: Catalysts such as aluminum fluoride (AlF₃), fluorinated chromia (Cr₂O₃), and magnesium fluoride (MgF₂) are commonly used to catalyze dehydrofluorination in fluorinated alkanes. researchgate.net These solid acid catalysts are crucial in gas-phase industrial processes for producing fluoroolefins. Phosphorus-based Lewis acids have also been shown to facilitate C-F bond activation and hydrodefluorination in the presence of a hydride source like a silane. rsc.org

Bases: Strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) in aqueous or alcoholic solutions are effective for dehydrohalogenation in the liquid phase. researchgate.net Phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, can be employed to enhance the reaction rate when reacting with halogenated propanes. google.com

Thermal and Photochemical Reactivity of this compound

Thermal Reactivity: When subjected to high temperatures (pyrolysis), this compound is expected to decompose. The initial and kinetically most favorable step is likely the unimolecular elimination of hydrogen fluoride (HF) to form a tetrafluoropropene. mit.edu At higher temperatures, C-C bond cleavage will occur, leading to a variety of smaller fluorinated fragments. researchgate.net The pyrolysis of related fluoropolymers and fluorocarbons is known to produce a complex mixture of products, including smaller perfluoroalkenes like tetrafluoroethylene (B6358150) (C₂F₄) and hexafluoropropylene (C₃F₆), as well as toxic byproducts like carbonyl fluoride (COF₂) and hydrogen fluoride (HF). turi.orgwikipedia.org The exact product distribution depends on temperature, pressure, and the presence of other substances like oxygen. researchgate.netturi.org

| Reaction Type | Reagent/Condition | Anticipated Major Product(s) | Reaction Basis (Analogous Compounds) |

|---|---|---|---|

| Catalytic Dehydrofluorination | Lewis Acid Catalyst (e.g., AlF₃, Cr₂O₃) | Tetrafluoropropene Isomer(s), HF | Dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane (B160773) researchgate.net |

| Base-Induced Elimination | Strong Base (e.g., KOH) | Tetrafluoropropene Isomer(s), KF, H₂O | Dehydrobromination of CF₃CH₂CFHBr google.com |

| Thermal Decomposition (Pyrolysis) | High Temperature (>500°C) | HF, Tetrafluoropropene, C₂F₄, smaller fluoroalkanes/alkenes | Pyrolysis of various hydrofluorocarbons and fluoropolymers researchgate.netturi.orgresearchgate.net |

| Photochemical Reaction | UV light, Radical Initiator (e.g., Cl₂) | Fluoropropyl radical, fragmentation products | Chlorine-initiated photolysis of hydrofluorocarbons acs.org |

Computational and Theoretical Chemistry of 1,1,2,2 Tetrafluoropropane

Quantum Mechanical Investigations of Molecular Structure and Conformations

Spectroscopic Property Prediction and Validation

Theoretical predictions of spectroscopic properties such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts for 1,1,2,2-tetrafluoropropane have not been specifically reported in the surveyed literature. These predictions, typically achieved through methods like DFT, are crucial for interpreting experimental spectra and understanding the molecule's vibrational modes and electronic environment. The absence of such studies prevents the creation of a data table of predicted vibrational frequencies or NMR chemical shifts and their comparison with experimental data.

Reaction Energetics and Dynamics of this compound Transformations

Computational studies on the reaction energetics and dynamics of this compound, which would include investigations into its decomposition pathways, reactions with atmospheric radicals (e.g., OH), and potential synthesis routes, are not available. This type of research is vital for understanding the chemical stability, atmospheric lifetime, and potential reaction mechanisms of the compound. The lack of published research in this area means that no data on reaction barriers, transition state geometries, or reaction rate constants can be provided.

Intermolecular Interactions and Solvation Studies of this compound

There is a lack of specific computational studies on the intermolecular interactions and solvation of this compound. These studies are important for understanding its physical properties, such as boiling point and solubility, and its behavior in condensed phases. Research in this area would typically involve the development of force fields for molecular dynamics simulations or the use of continuum solvation models. Without such studies, a discussion of its interaction potentials or solvation free energies in different solvents is not possible.

Environmental Fate and Atmospheric Chemistry of 1,1,2,2 Tetrafluoropropane

Atmospheric Degradation Pathways and Kinetics

The principal atmospheric loss process for 1,1,2,2-Tetrafluoropropane is initiated by reaction with the hydroxyl radical (OH). This reaction proceeds via hydrogen abstraction from the carbon atoms. Given the structure of this compound (CH₂FCF₂CH₃), there are three potential sites for H-atom abstraction: the -CH₂F group, the -CF₂- group (which has no hydrogen), and the -CH₃ group. Therefore, the reaction will primarily occur at the terminal carbon atoms.

The general degradation mechanism is as follows:

Hydrogen Abstraction by OH Radical:

CH₂FCF₂CH₃ + OH → CHFCF₂CH₃ + H₂O

CH₂FCF₂CH₃ + OH → CH₂FCF₂CH₂ + H₂O

Formation of Peroxy Radicals: The resulting alkyl radicals (R•) rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•).

CHFCF₂CH₃ + O₂ → CHFCF₂(O₂•)CH₃

CH₂FCF₂CH₂ + O₂ → CH₂FCF₂(O₂•)CH₂

Reactions of Peroxy Radicals: In the troposphere, peroxy radicals primarily react with nitric oxide (NO) or other peroxy radicals (RO₂).

RO₂• + NO → RO• + NO₂

RO₂• + HO₂ → ROOH + O₂

Fate of Alkoxy Radicals (RO•): The subsequent reactions of the alkoxy radicals determine the final degradation products. These radicals can undergo unimolecular decomposition (C-C bond cleavage) or reaction with O₂.

Due to the limited specific experimental data for this compound, the precise branching ratios for these pathways and the exact nature of the final products are based on studies of analogous hydrofluorocarbons.

Photolysis and Hydroxyl Radical Initiated Reactions

Photolysis: this compound does not absorb solar radiation in the troposphere (wavelengths > 290 nm) because it lacks chromophores that absorb in this region. Therefore, direct photolysis is not a significant atmospheric removal process for this compound.

The general expression for the reaction rate constant is given by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

Where:

k(T) is the temperature-dependent rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

For many HFCs, the rate constants for their reaction with OH radicals are on the order of 10⁻¹⁴ to 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K.

Modeling of Atmospheric Lifetime and Global Distribution

The atmospheric lifetime (τ) of this compound is primarily determined by its rate of reaction with OH radicals. It can be estimated using the following equation:

τ = 1 / (kOH * [OH])

Where:

kOH is the global average rate constant for the reaction with OH.

[OH] is the global average concentration of OH radicals in the troposphere.

Due to the lack of a specific rate constant for this compound, its atmospheric lifetime has not been explicitly modeled in detail in publicly available literature. However, based on the lifetimes of structurally similar HFCs, it is expected to have a lifetime of several years. This relatively long lifetime allows for the compound to become well-mixed throughout the troposphere.

Global Distribution: Compounds with atmospheric lifetimes of several years are subject to long-range atmospheric transport. Therefore, if released, this compound would be distributed globally. Its concentration would be highest in the hemisphere of its primary emission sources and would decrease with altitude in the troposphere. Due to its long lifetime, a fraction of the emitted this compound could be transported to the stratosphere.

Formation and Fate of Atmospheric Degradation Products

The atmospheric degradation of this compound is expected to produce a variety of oxygenated, fluorinated compounds. The specific products will depend on the dominant degradation pathways of the alkoxy radicals formed.

Based on the degradation of similar HFCs, the following are potential degradation products:

Aldehydes and Ketones: The decomposition of the alkoxy radicals can lead to the formation of aldehydes and ketones. For example, the CHFCF₂(O•)CH₃ radical could decompose to form trifluoroacetaldehyde (B10831) (CF₃CHO) and a methyl radical, or it could react with O₂ to form a carboxylic acid.

Carbonyl Fluoride (B91410) (COF₂): C-C bond cleavage in the fluorinated alkoxy radicals can lead to the formation of COF₂.

Trifluoroacetic Acid (TFA): The oxidation of the CF₃ group can lead to the formation of trifluoroacetic acid (CF₃COOH). TFA is a stable compound that is removed from the atmosphere via wet and dry deposition. The environmental fate of TFA has been a subject of study due to its persistence.

Hydrogen Fluoride (HF): The degradation process will ultimately lead to the formation of HF.

The table below summarizes the potential atmospheric degradation products and their likely fate.

| Intermediate Radical | Potential Degradation Product | Chemical Formula | Likely Atmospheric Fate |

| CHFCF₂(O•)CH₃ | Trifluoroacetaldehyde | CF₃CHO | Reaction with OH, photolysis |

| CH₂FCF₂(O•)CH₂ | Fluoroacetaldehyde | CH₂FCHO | Reaction with OH, photolysis |

| - | Carbonyl Fluoride | COF₂ | Hydrolysis to HF and CO₂ |

| - | Trifluoroacetic Acid | CF₃COOH | Wet and dry deposition |

| - | Hydrogen Fluoride | HF | Wet and dry deposition |

It is important to note that the yields of these products for this compound have not been experimentally determined. The ultimate fate of the carbon atoms in the this compound molecule is oxidation to CO₂.

Advanced Research Applications of 1,1,2,2 Tetrafluoropropane

Role in Specialized Research Solvents and Media

The unique physical and chemical properties of fluorinated propanes, such as their low surface tension, chemical inertness, and specific solvency characteristics, make them candidates for specialized solvent applications in research. While direct studies on 1,1,2,2-tetrafluoropropane as a research solvent are limited, the behavior of related compounds like 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) provides insights into its potential. HFC-134a has been explored as a green solvent alternative for extractions and as a medium for enzymatic reactions. researchgate.netresearchgate.net

The solvency of such compounds is influenced by their polarity and ability to form weak intermolecular interactions. For instance, the enzymatic synthesis of polyesters has been successfully conducted in liquid 1,1,1,2-tetrafluoroethane, suggesting that hydrofluorocarbons can provide a suitable non-aqueous environment for biocatalysis. researchgate.net The presence of four fluorine atoms in this compound would similarly influence its solvent properties, potentially making it a medium for reactions involving fluorinated species or for processes requiring a non-polar, inert environment.

Table 1: Comparison of Physical Properties of Selected Fluorinated Solvents

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) |

| This compound | C₃H₄F₄ | N/A | N/A |

| 1,1,1,2-Tetrafluoroethane | C₂H₂F₄ | -26.3 | 1.206 |

| 2,3,3,3-Tetrafluoropropene (B1223342) | C₃H₂F₄ | -29 | 1.19 |

| Perfluorohexane | C₆F₁₄ | 57 | 1.676 |

Application as a Reagent in Fine Chemical Synthesis

Fluorinated compounds are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by fluorine atoms. While direct evidence of this compound as a primary reagent is scarce, its derivatives and related structures are utilized in fine chemical synthesis. For example, 1-iodo-2,2,3,3-tetrafluoropropane serves as a precursor for introducing fluorinated alkyl groups into complex molecules. innospk.com The iodine atom in this compound provides a reactive site for nucleophilic substitution and cross-coupling reactions.

The synthesis of fluorinated cyclopropanes, which are important motifs in medicinal chemistry, sometimes involves tetrafluorinated precursors. beilstein-journals.orgrsc.org For instance, the reaction of 2,2-difluorostyrenes can lead to the formation of 1-aryl-2,2,3,3-tetrafluorocyclopropane, and under prolonged reaction, this can rearrange to form 1,1,2,2-tetrafluoroindanes. beilstein-journals.org This indicates that the tetrafluoropropane backbone can be a component of more complex molecular architectures.

Exploration in Chemical Biology and Proteomics Research

In the field of chemical biology and proteomics, fluorine-containing reagents are valuable tools for studying protein structure and function. nih.gov The introduction of fluorine can aid in nuclear magnetic resonance (NMR) studies and can be used in the design of enzyme inhibitors and probes. While there is no specific mention of this compound in this context, the general principles of using fluorinated molecules are well-established.

Fluorinated compounds can be incorporated into larger molecules to act as labels or to modify the electronic properties of a bioactive compound. The application of fluorine-containing reagents in structural proteomics includes affinity labeling, activity-based protein profiling, protein footprinting, and protein cross-linking. nih.gov The stability of the carbon-fluorine bond makes these reagents robust for biological applications.

Potential in Emerging Materials Science

Fluorinated polymers and materials exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Research in this area often involves the synthesis of novel fluorinated monomers. dtic.mil While the direct use of this compound in materials science is not well-documented, its structure suggests it could be a precursor or building block for creating new fluorinated polymers.

The synthesis of fluorinated elastomers, for example, relies on the polymerization of fluorine-containing monomers. dtic.mil The properties of the resulting polymer are dictated by the structure and fluorine content of the monomer. The tetrafluoropropane moiety, if incorporated into a polymer chain, would be expected to enhance the material's hydrophobicity and chemical inertness. The development of new synthetic methods to functionalize hydrofluorocarbons like this compound could open avenues for its use in creating novel materials with tailored properties.

Q & A

Basic: What are the established laboratory synthesis routes for 1,1,2,2-Tetrafluoropropane?

Methodological Answer:

this compound can be synthesized via dehydrofluorination of precursors like 3-chloro-1,1,2,2-tetrafluoropropane using a strong base (e.g., NaOH or KOH) under controlled conditions. This reaction eliminates HF, forming the target compound. Alternative pathways involve halogen exchange reactions or catalytic fluorination of propane derivatives. Researchers should optimize reaction parameters (temperature, solvent, base stoichiometry) to minimize side products like trifluoropropenes, which are common in such reactions .

Basic: What thermodynamic properties of this compound are critical for experimental design?

Methodological Answer:

Key thermodynamic data include heat capacity , measured at 313.15 K as 1.454 J/(K·g) using adiabatic calorimetry . Researchers should also consider vapor pressure, enthalpy of vaporization, and phase behavior when designing experiments involving gas-phase reactions or electrolyte formulations. Static vapor pressure measurement techniques (e.g., Wagner equation) are recommended for accuracy, as validated in studies on structurally similar fluorinated propanes .

Advanced: How does this compound improve high-voltage lithium-ion battery performance?

Methodological Answer:

In LiNi₀.₅Mn₁.₅O₄ cathodes, this compound derivatives (e.g., 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane) enhance electrolyte stability by forming a robust solid-electrolyte interphase (SEI). This reduces oxidative decomposition at voltages >4.5 V. Researchers should evaluate its dielectric constant and fluorine content to balance ionic conductivity and SEI formation efficiency. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry are critical for assessing performance improvements .

Advanced: How can structural ambiguities in fluorinated propane derivatives be resolved analytically?

Methodological Answer:

Use high-resolution NMR (¹⁹F and ¹H) to distinguish positional isomers (e.g., 1,1,2,2- vs. 1,1,3,3-tetrafluoropropane). X-ray crystallography or gas-phase electron diffraction can confirm spatial arrangements. Computational tools (DFT or molecular dynamics) further validate structural hypotheses. For regulatory clarity, cross-reference molecular formulas (e.g., C₃H₄F₄) with databases like DSSTox to identify isomeric variants .

Advanced: How do conflicting toxicity data for fluorinated propanes inform safety protocols?

Methodological Answer:

While this compound is not directly classified as toxic, structurally related compounds (e.g., 3-bromo-1,1,2,2-tetrafluoropropane) show low toxicity thresholds (e.g., AD₅₀ <2%). Researchers should extrapolate safety limits using QSAR models and prioritize in vitro assays (e.g., cytotoxicity in human cell lines) to assess acute exposure risks. Always use PPE (gloves, masks, fume hoods) and adhere to waste disposal protocols for halogenated compounds .

Advanced: What contradictions exist in the environmental impact assessment of fluorinated propanes?

Methodological Answer:

Studies conflict on the atmospheric lifetime and global warming potential (GWP) of fluorinated propanes. While higher fluorine content may reduce ozone depletion potential, some derivatives exhibit persistent bioaccumulation. Researchers should conduct lifecycle analyses (LCAs) paired with gas chromatography–mass spectrometry (GC-MS) to quantify degradation products. Compare results with regulatory frameworks like the Montreal Protocol to resolve discrepancies .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

Use gas chromatography (GC) with a flame ionization detector (FID) or electron capture detector (ECD) to quantify impurities (e.g., residual chlorinated precursors). Couple with FTIR spectroscopy to identify functional groups. For trace metal analysis in battery-grade samples, inductively coupled plasma mass spectrometry (ICP-MS) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.